molecular formula C₁₇H₂₂N₂O₁₀S₂ B122029 4-Methoxy-3-indolylmethyl glucosinolate CAS No. 83327-21-3

4-Methoxy-3-indolylmethyl glucosinolate

Cat. No. B122029
CAS RN: 83327-21-3
M. Wt: 478.5 g/mol
InChI Key: IIAGSABLXRZUSE-KYKLFQSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-indolylmethyl glucosinolate is a compound found in the edible portions of certain vegetables such as cabbage, cauliflower, and brussels sprouts. It is a type of glucosinolate, a class of natural products known for their presence in the Brassicaceae family and their potential health benefits and roles in plant defense. This particular glucosinolate has been identified as a novel component within these vegetables and has been isolated and analyzed using various chromatographic and spectroscopic techniques .

Synthesis Analysis

The synthesis of a related compound, indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, has been achieved through a ten-step process starting from ethynyl-β-C-glycoside and 2-iodo-3-nitrophenyl acetate. The synthesis involved key steps such as a Sonogashira coupling and a CuI-mediated indole formation. However, the NMR data for the synthetic compound differed from that of the natural product, leading to a proposal for a structural revision of the natural glucosinolate .

Molecular Structure Analysis

The molecular structure of 4-methoxy-3-indolylmethyl glucosinolate has been elucidated using a combination of thin-layer chromatography, ultra-violet and nuclear magnetic resonance spectroscopy, and gas chromatography/mass spectrometry. These analyses have confirmed the presence of the methoxy group on the indole ring and the glucosinolate moiety .

Chemical Reactions Analysis

Indole glucosinolates, including 4-methoxy-3-indolylmethyl glucosinolate, undergo enzymatic hydrolysis upon tissue disruption, leading to the formation of various breakdown products such as indole-3-acetonitrile and indol-3-ylmethyl isothiocyanate. These compounds can further react with water, ascorbate, glutathione, amino acids, and other metabolites to produce a range of biologically active indole derivatives. The breakdown of substituted indole glucosinolates follows a similar pathway to that of the parent indol-3-ylmethylglucosinolate (IMG) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-3-indolylmethyl glucosinolate are inferred from its structure and behavior during analysis. As a glucosinolate, it is likely to be polar and water-soluble, which is consistent with its purification using reversed-phase high-performance liquid chromatography. The presence of the methoxy group may influence its reactivity and stability compared to other indole glucosinolates. Feeding experiments have shown that tryptophan is a precursor for the indole moiety, while methionine provides the methyl group for methoxylation .

Scientific Research Applications

Glucosinolate Profiles in Various Plants

  • 4-Methoxy-3-indolylmethyl glucosinolate is identified in the seed, root, and leaf tissue of various cruciferous plants, such as cabbage, mustard, and rapeseed, indicating its widespread presence and potential role in plant physiology (Sang et al., 1984).

Biological Effects and Breakdown

  • This compound, along with other indole glucosinolates, plays a significant role in plant defense against various biotic stresses, and its breakdown products participate in numerous physiological activities (Agerbirk et al., 2008).

Discovery and Identification

  • The discovery of 4-Methoxy-3-indolylmethyl glucosinolate in cabbage, cauliflower, and brussels sprouts highlights its potential nutritional and ecological importance (Truscott et al., 1982).

Influence on Glucosinolate Profiles

  • Research shows that different defense pathways in plants like Arabidopsis can activate specific biosynthetic enzymes, leading to the accumulation of specific glucosinolates, including 4-Methoxy-3-indolylmethyl glucosinolate (Mikkelsen et al., 2003).

Impact of Environmental Factors

  • Environmental and agronomic conditions can influence the glucosinolate content in plants, affecting the concentration of 4-Methoxy-3-indolylmethyl glucosinolate among others, as seen in studies on broccoli cultivars (Vallejo et al., 2003).

Detection and Analysis Techniques

  • Advanced techniques such as UPLC-ESI-MS/MS have been developed for the specific detection of DNA adducts originating from 1-methoxy-3-indolylmethyl glucosinolate, demonstrating its biological activity and potential genotoxicity (Schumacher et al., 2012).

Genetic and Ecological Insights

  • The identification of genes like CYP81F2 in Arabidopsis, which modulate the production of indole glucosinolates including 4-Methoxy-3-indolylmethyl glucosinolate, offers insights into the genetic and ecological aspects of these compounds (Pfalz et al., 2009).

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/b19-12-/t11-,14-,15+,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAGSABLXRZUSE-KYKLFQSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyglucobrassicin

CAS RN

83327-21-3
Record name 4-Methoxy-3-indolylmethyl glucosinolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-3-indolylmethyl glucosinolate
Reactant of Route 2
4-Methoxy-3-indolylmethyl glucosinolate
Reactant of Route 3
4-Methoxy-3-indolylmethyl glucosinolate
Reactant of Route 4
4-Methoxy-3-indolylmethyl glucosinolate
Reactant of Route 5
4-Methoxy-3-indolylmethyl glucosinolate
Reactant of Route 6
4-Methoxy-3-indolylmethyl glucosinolate

Citations

For This Compound
114
Citations
RJW Truscott, IR Minchinton, DG Burke… - … and Biophysical Research …, 1982 - Elsevier
… The results of these investigations indicate that the new component is 4-methoxy-3-indolylmethyl glucosinolate. …
Number of citations: 34 www.sciencedirect.com
R Bäuerle, H Wagner, H Schraudolf - Experientia, 1986 - Springer
Distribution of 4-methoxy-3-indolylmethyl-glucosinolate (4-methoxy-glucobrassicin) in Brassicaceae … 4-methoxy-3-indolylmethyl-glucosinolate was detectable by HPLC-methods …
Number of citations: 11 link.springer.com
R Verkerk, M Dekker… - … of the Science of Food and …, 2001 - Wiley Online Library
… Their data however, show an almost 5-fold increase of 4-hydroxy-3-indolylmethyl glucosinolate and 2-fold increase of 4-methoxy-3-indolylmethyl glucosinolate but a large decrease of 3-…
Number of citations: 238 onlinelibrary.wiley.com
E Andreasson, S Wretblad, G Granér… - Molecular Plant …, 2001 - Wiley Online Library
Leptosphaeria maculans causes blackleg disease, and resistance to this fungal pathogen is an important trait in the breeding of oilseed rape. A better comprehension of the role of the …
S Montaut, S Read, I Blažević, JM Nuzillard… - Natural product …, 2021 - Taylor & Francis
The glucosinolate (GSL) profiles (inflorescence, stem, root, and fruit) of the wild-growing plant Lepidium graminifolium L. (Brassicaceae) from Croatia was established by LC-MS analysis…
Number of citations: 3 www.tandfonline.com
YX Zang, MH Lim, BS Park… - Molecules & Cells …, 2008 - search.ebscohost.com
… Glucobrassicin, 3-indolylmethyl glucosinolate; Neoglucobrassicin, 1-methoxy-3-indolylmethyl glucosinolate; 4-Methoxy glucobrassicin, 4-methoxy-3-indolylmethyl glucosinolate; 4-…
Number of citations: 36 search.ebscohost.com
KH Shim, KS Kang, CW Ahn, KI Seo - Applied Biological Chemistry, 1993 - koreascience.kr
… 에 Ai isothiocyanate, nitrile B thiocynateE- 323 et klīlē93 Il, Truscott 53- indole glucosinolate: 3-indolylmethyl, 4-hydroxy-3-indolylmethyl 3, 4-methoxy3-indolylmethyl glucosinolate 59. E …
Number of citations: 7 koreascience.kr
RJW Truscott, I Minchinton… - … of the Science of Food and …, 1983 - Wiley Online Library
… The discovery of 4-methoxy-3-indolylmethyl glucosinolate as a major constituent of leaf tissue5 will also mean that much of the literature pertaining to glucosinolate contents in leaf …
Number of citations: 35 onlinelibrary.wiley.com
EAS Rosa, RK Heaney - Journal of the Science of Food and …, 1993 - Wiley Online Library
… The apparent high loss (47 YO) of 4-methoxy-3-indolylmethyl glucosinolate in Galega was due to the difficulty in quantitating such low levels. Residual total glucosinolates in Cafdo …
Number of citations: 110 onlinelibrary.wiley.com
Y Tong, E Gabriel-Neumann, A Krumbein… - Environmental and …, 2015 - Elsevier
… in the individual indole glucosinolate: in particular, 3-indolylmethyl glucosinolate was enhanced in leaves and its methoxylated derivative 4-methoxy-3-indolylmethyl glucosinolate was …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.